2-[4-(4-ethoxybenzoyl)piperazin-1-yl]-5,6-dimethyl-1,3-benzothiazole
Description
2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-5,6-dimethyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with 5,6-dimethyl groups and a piperazine moiety linked via a 4-ethoxybenzoyl group. Benzothiazoles are recognized for their pharmacological versatility, including antitumor, antimicrobial, and central nervous system (CNS)-targeting activities. The dimethyl substitution on the benzothiazole ring may enhance steric stability, while the ethoxy group on the benzoyl moiety likely influences lipophilicity and metabolic resistance compared to shorter alkoxy chains (e.g., methoxy).
Properties
IUPAC Name |
[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-4-27-18-7-5-17(6-8-18)21(26)24-9-11-25(12-10-24)22-23-19-13-15(2)16(3)14-20(19)28-22/h5-8,13-14H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJDAFKHOQBKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-ethoxybenzoyl)piperazin-1-yl]-5,6-dimethyl-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Piperazine Ring Introduction: The benzo[d]thiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted benzo[d]thiazole.
Attachment of the Ethoxyphenyl Group: The final step involves the reaction of the piperazine-substituted benzo[d]thiazole with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-ethoxybenzoyl)piperazin-1-yl]-5,6-dimethyl-1,3-benzothiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-[4-(4-ethoxybenzoyl)piperazin-1-yl]-5,6-dimethyl-1,3-benzothiazole is in the field of medicinal chemistry. The compound is being investigated for its potential as a pharmacological agent targeting neurological disorders.
- Case Study: Anticancer Activity
A study demonstrated that derivatives of benzothiazole exhibit significant anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines suggests its potential as an anticancer drug candidate. In vitro assays indicated that it could induce apoptosis in cancer cells through modulation of specific signaling pathways.
Material Science
The unique electronic and optical properties of This compound make it a candidate for applications in material science.
- Potential Applications:
- Organic Light Emitting Diodes (OLEDs) : Its photophysical properties can be harnessed for the development of OLEDs.
- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance conductivity and stability.
Biological Research
In biological research, this compound is used to study interactions with various biological targets, including enzymes and receptors.
- Mechanism of Action
The mechanism by which This compound exerts its effects involves binding to specific receptors or enzymes. This interaction modulates their activity, leading to desired biological effects such as inhibition of enzyme activity or receptor antagonism.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Induces apoptosis in cancer cells; inhibits proliferation |
| Material Science | OLEDs and conductive polymers | Enhances electronic properties; potential for new materials |
| Biological Research | Interaction studies with enzymes/receptors | Modulates activity; specific binding profiles observed |
Mechanism of Action
The mechanism by which 2-[4-(4-ethoxybenzoyl)piperazin-1-yl]-5,6-dimethyl-1,3-benzothiazole exerts its effects involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact pathways involved can vary depending on the specific application and target.
Biological Activity
The compound 2-[4-(4-ethoxybenzoyl)piperazin-1-yl]-5,6-dimethyl-1,3-benzothiazole (often abbreviated as DMBTPM) is a benzothiazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzothiazole ring, a piperazine moiety, and an ethoxybenzoyl group, which may enhance its solubility and biological interactions. Benzothiazole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.
Synthesis
The synthesis of DMBTPM typically involves multiple steps:
- Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
- Piperazine Ring Introduction : The benzothiazole derivative is then reacted with piperazine in the presence of a base, such as potassium carbonate.
- Attachment of the Ethoxyphenyl Group : Finally, the piperazine-substituted benzothiazole is reacted with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Antitubercular Activity
DMBTPM has shown promising antitubercular activity. Research indicates that compounds with similar structures often exhibit significant inhibitory effects on Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment.
Anticancer Properties
Benzothiazole derivatives have been extensively studied for their anticancer properties. For instance:
- A related study demonstrated that benzothiazole compounds can inhibit cell proliferation in various cancer cell lines such as A431 and A549. These compounds were shown to decrease pro-inflammatory cytokines like IL-6 and TNF-α and hinder cell migration .
- DMBTPM's structural characteristics may enhance its efficacy against specific cancer types by modulating cellular pathways involved in tumor growth and metastasis.
Antibacterial and Antifungal Activities
The compound's effectiveness against bacterial strains has also been explored. Similar benzothiazole derivatives have exhibited antibacterial properties against various pathogens, indicating that DMBTPM may possess comparable activities .
The mechanism by which DMBTPM exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to desired therapeutic outcomes. For example, studies suggest that certain benzothiazoles can inhibit tubulin polymerization, which is critical for cancer cell division .
Comparative Analysis of Related Compounds
To better understand DMBTPM's unique properties, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide | Lacks ethoxy group | Anticancer activity |
| N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-chloroacetamide | Contains chlorine substituent | Antibacterial properties |
| N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenyacetamide | Contains phenyl group | Antimicrobial activity |
DMBTPM's ethoxy group and piperazine integration potentially enhance its solubility and reactivity compared to these similar compounds.
Case Studies
Several studies have highlighted the biological efficacy of benzothiazole derivatives:
- Anticancer Activity : A study reported that modified benzothiazoles exhibited potent anticancer activities against various human cancer cell lines. The modifications aimed at enhancing specificity towards tumor receptors showed promising results in inhibiting cancer cell growth .
- Antitubercular Research : Another study focused on the antitubercular properties of similar compounds revealed significant inhibitory effects on M. tuberculosis growth in vitro, suggesting a potential pathway for developing new antitubercular agents based on the benzothiazole scaffold.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogous Compounds
Comparison with Benzimidazole Derivatives ()
Compounds in (Figs. 95–97) share a benzimidazole core but differ in substituents and pharmacological implications:
Analysis :
- The benzothiazole core in the main compound may offer superior metabolic stability compared to benzimidazoles due to sulfur’s electronegativity and reduced susceptibility to oxidative degradation .
Comparison with Pyrazoline-Benzothiazole Hybrid ()
The pyrazoline-benzothiazole hybrid in , 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole , provides insights into substituent effects:
Analysis :
- Replacing pyrazoline () with piperazine (main compound) introduces conformational flexibility, which could broaden target compatibility but reduce binding specificity .
Table 1: Substituent Effects on Drug-Likeness
*Estimated using fragment-based methods (e.g., Crippen’s method).
Key Findings :
- The main compound’s ethoxy-piperazine design balances lipophilicity and solubility, positioning it as a candidate for oral or CNS-targeted therapies.
- Benzimidazole analogs () prioritize hydrogen-bonding interactions, whereas the main compound’s benzothiazole core favors hydrophobic binding pockets.
Q & A
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | HCl/ethanol, reflux | 65–75 | |
| 2 | Pd(OAc)₂, Xantphos, toluene, 110°C | 50–60 | |
| 3 | 4-ethoxybenzoyl chloride, Et₃N, DCM, RT | 70–80 |
Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
- ¹H/¹³C NMR : Confirms substituent positions and piperazine connectivity. For example, the ethoxy group’s methyl protons appear as a triplet at ~1.4 ppm, while the benzothiazole aromatic protons resonate between 7.2–8.0 ppm .
- IR Spectroscopy : Detects carbonyl stretching (C=O) of the benzoyl group at ~1680 cm⁻¹ and C-S vibrations in the benzothiazole at ~650 cm⁻¹ .
- X-ray Crystallography : Resolves 3D conformation; analogs (e.g., ) show coplanarity between benzothiazole and aryl groups, influencing π-stacking .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency compared to toluene .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) improve coupling efficiency in piperazine functionalization .
- Temperature control : Lower temperatures (<50°C) reduce side reactions during benzothiazole formation .
- Purification : Gradient HPLC (C18 column, acetonitrile/water) resolves impurities from multi-step syntheses .
Q. Example Optimization Table :
| Parameter | Baseline | Optimized | Impact on Yield |
|---|---|---|---|
| Solvent | Toluene | DMF | +15% |
| Catalyst | None | Pd(OAc)₂ | +20% |
| Temp. | Reflux | 50°C | -10% side products |
Advanced: How can computational methods predict biological targets and binding modes?
Answer:
- Molecular docking : Software like AutoDock Vina models interactions with receptors (e.g., serotonin or dopamine receptors) by aligning the compound’s piperazine and benzothiazole moieties into hydrophobic pockets .
- QSAR studies : Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity using descriptors like logP and polar surface area .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between benzoyl carbonyl and receptor residues) .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times. Standardize protocols using guidelines like NIH/WHO recommendations .
- Structural analogs : Compare activity of 5,6-dimethyl vs. 7-chloro derivatives ( vs. 9) to isolate substituent effects .
- Statistical validation : Apply ANOVA or Tukey’s HSD test to confirm significance (p < 0.05) in dose-response curves .
Case Study : A study reporting low cytotoxicity (IC₅₀ > 100 µM) vs. high activity (IC₅₀ = 10 µM) may reflect differences in mitochondrial activity assays (MTT vs. resazurin). Cross-validation with flow cytometry is recommended .
Advanced: What strategies mitigate challenges in crystallizing this compound for structural analysis?
Answer:
- Solvent screening : Use mixed solvents (e.g., ethanol/dichloromethane) to improve crystal nucleation .
- Temperature gradients : Slow cooling from 60°C to 4°C enhances crystal growth .
- Additives : Glycerol or PEG 4000 reduces lattice disorder .
Q. Example Crystallographic Data (Analog from ) :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.21 Å, b = 15.34 Å, c = 14.02 Å |
| R-factor | 0.045 |
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
Key SAR insights:
- Benzothiazole methylation : 5,6-dimethyl groups enhance lipophilicity (logP +0.5), improving blood-brain barrier penetration .
- Piperazine substitution : Bulky groups (e.g., 4-ethoxybenzoyl) reduce off-target binding compared to smaller acyl groups .
- Benzoyl modifications : Fluorination at the benzoyl para position increases metabolic stability (t₁/₂ +2 h) .
Q. SAR Table :
| Derivative | Substitution | IC₅₀ (µM) | logP |
|---|---|---|---|
| A | 5,6-dimethyl | 12.3 | 3.2 |
| B | 7-chloro | 8.7 | 3.5 |
| C | 4-fluorobenzoyl | 5.1 | 2.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
